![molecular formula C20H22N2O2 B3868067 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine](/img/structure/B3868067.png)
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Overview
Description
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of 8-methoxyquinoline with 4-methoxyphenethylamine under acidic conditions, followed by methylation of the resulting intermediate . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . Additionally, it can interact with cell membrane receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone: Similar structure but different core moiety.
6-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone: Another chromone derivative with similar substituents.
4-methoxyphenethylamine: A simpler compound with a similar phenethylamine structure.
Uniqueness
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine is unique due to its quinoline core, which imparts distinct biological activities compared to chromone derivatives. The presence of both methoxy and phenethylamine groups further enhances its chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-19(22-20-17(14)5-4-6-18(20)24-3)21-12-11-15-7-9-16(23-2)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBODVBIXCDJHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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